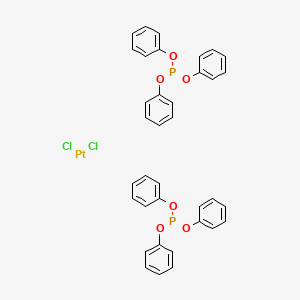

顺式-二氯双(三苯亚磷酸酯)铂(II)

描述

Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating . It is also used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .

Synthesis Analysis

The cis isomer is prepared by heating solutions of platinum (II) chlorides with triphenylphosphine . For example, starting from potassium tetrachloroplatinate: K2PtCl4 + 2 PPh3 → cis-Pt(PPh3)2Cl2 + 2 KCl .Molecular Structure Analysis

The molecular formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is C36H30Cl2P2Pt . The Pt-Cl1 and Pt-Cl2 distances are 2.3390(10) Å and 2.3256 Å, which are longer than Pt-P1 and Pt-P2 with 2.1985(12) Å and 2.1998(10) Å respectively . These data suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .Chemical Reactions Analysis

Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is a catalyst for the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, and hetero-Diels-Alder/ring-opening reactions .Physical and Chemical Properties Analysis

The melting point of cis-Dichlorobis(triphenylphosphine)platinum(II) is greater than or equal to 300 °C . The molecular weight is 790.56 .科学研究应用

晶体和分子结构分析顺式-二氯双(三苯亚磷酸酯)铂(II) 的单晶结构已经确定,突出了其独特的正交晶系空间群和畸变的平面正方形几何构型。该配合物具有独特的键长和键角,表明其在晶体学和分子结构研究中的潜在应用 (Sabounchei 和 Naghipour,2001 年)。

催化应用该化合物可作为有机碘化物的羰基化反应的有效催化剂,从而生成相应的醛和酯。这表明其在合成有机化学中具有重要作用,特别是在复杂有机分子的形成中 (Takeuchi、Tsuji 和 Watanabe,1986 年)。

光谱研究顺式-二氯双(三苯基膦)铂(II) 的取代变体已经合成并通过光谱学进行了研究。这些研究为了解铂在顺式和反式构型之间的区别提供了有价值的见解,这对于理解此类配合物在各种应用中的反应性和性质至关重要 (Brune 等人,1984 年)。

光化学异构化该化合物已通过光化学异构化参与了反式铂(II)配合物的合成。这个过程对于获得通过其他方法难以合成的异构体特别重要,表明在材料科学和光化学中应用 (Mastin 和 Haake,1970 年)。

安全和危害

作用机制

Target of Action

It’s known that platinum compounds often interact with various biological molecules, including dna, proteins, and other cellular components .

Mode of Action

Platinum compounds typically work by forming covalent bonds with biological molecules, altering their structure and function .

Biochemical Pathways

Platinum compounds are known to interfere with various biochemical processes, including dna replication, transcription, and protein synthesis .

Pharmacokinetics

Platinum compounds are generally administered intravenously and are known to distribute widely in the body .

Result of Action

The interaction of platinum compounds with biological molecules can lead to cell death, which is why some platinum compounds are used as chemotherapy agents .

Action Environment

Factors such as ph, temperature, and the presence of other chemicals can affect the activity of platinum compounds .

生化分析

Biochemical Properties

cis-Dichlorobis(triphenylphosphite)platinum(II) plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can form coordination bonds with sulfur-containing amino acids such as cysteine and methionine, as well as with nitrogen-containing bases in nucleic acids. These interactions can lead to the inhibition or activation of enzymatic activities, depending on the specific biomolecule involved. For example, cis-Dichlorobis(triphenylphosphite)platinum(II) has been shown to inhibit the activity of certain metalloproteases by binding to their active sites .

Cellular Effects

The effects of cis-Dichlorobis(triphenylphosphite)platinum(II) on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, cis-Dichlorobis(triphenylphosphite)platinum(II) has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of cis-Dichlorobis(triphenylphosphite)platinum(II) involves its ability to form stable coordination complexes with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, cis-Dichlorobis(triphenylphosphite)platinum(II) can inhibit the activity of DNA polymerase by binding to the enzyme’s active site, preventing the replication of DNA . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Dichlorobis(triphenylphosphite)platinum(II) can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of inactive species . Long-term studies have shown that cis-Dichlorobis(triphenylphosphite)platinum(II) can have sustained effects on cellular function, including prolonged inhibition of enzymatic activities and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of cis-Dichlorobis(triphenylphosphite)platinum(II) vary with different dosages in animal models. At low doses, this compound can selectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At high doses, cis-Dichlorobis(triphenylphosphite)platinum(II) can cause adverse effects such as nephrotoxicity and hepatotoxicity, leading to organ damage and impaired physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing toxicity.

属性

IUPAC Name |

dichloroplatinum;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTQKSXHYXAVTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2O6P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

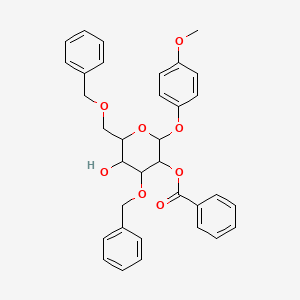

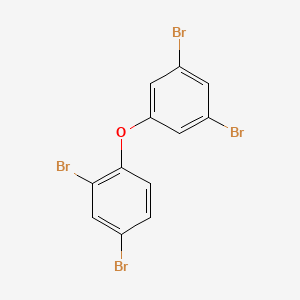

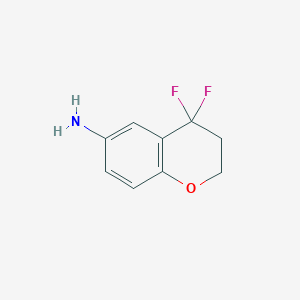

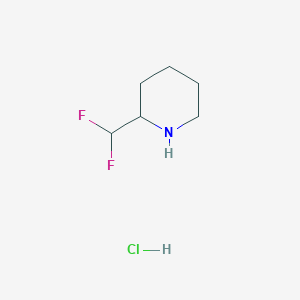

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)

![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)